molecular formula C16H13NO2 B1601459 Ethyl 4-(4-cyanophenyl)benzoate CAS No. 89409-89-2

Ethyl 4-(4-cyanophenyl)benzoate

Cat. No.: B1601459
CAS No.: 89409-89-2
M. Wt: 251.28 g/mol
InChI Key: MOBULWWIIMBNQE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyanophenyl)benzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate ester linked to a cyanophenyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(4-cyanophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-cyanophenyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve a high yield.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for reducing esters to alcohols.

    Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-(4-cyanophenyl)benzoic acid.

    Reduction: 4-(4-cyanophenyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-cyanophenyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-cyanophenyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The cyanophenyl group may also contribute to its activity by binding to specific receptors or enzymes .

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the cyanophenyl group.

    Methyl 4-(4-cyanophenyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-(4-cyanophenyl)benzoic acid: The acid form of the compound without the ester group.

Uniqueness: this compound is unique due to the presence of both the ester and cyanophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 4-(4-cyanophenyl)benzoate is a compound of interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound, with the chemical formula C16_{16}H15_{15}N1_{1}O2_{2}, features a benzoate moiety substituted with a cyanophenyl group. Its structure allows for various interactions with biological molecules, making it a candidate for drug development and other applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may influence various biological pathways. The cyanophenyl group likely contributes to its activity by binding to specific receptors or enzymes, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 4.69 to 156.47 µM against various bacterial strains .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli23.15
Pseudomonas aeruginosa137.43

Antifungal Activity

In addition to antibacterial effects, related compounds have also demonstrated antifungal activity against species such as Candida albicans and Fusarium oxysporum. The MIC values ranged from 16.69 to 222.31 µM for different fungal strains .

Case Studies

  • Synthesis and Structure-Activity Relationship (SAR) : A study focused on the synthesis of this compound derivatives revealed that modifications in the structure significantly impacted their biological activities. The introduction of electron-withdrawing or -donating groups on the aromatic rings enhanced antimicrobial potency .
  • Therapeutic Applications : Research has explored the potential use of this compound as a precursor in drug formulations targeting specific diseases due to its favorable interaction with biomolecules.
  • In Vivo Studies : Limited in vivo studies suggest that compounds similar to this compound may exhibit anti-inflammatory and analgesic properties, warranting further investigation into their therapeutic potential in chronic pain management .

Future Directions

The ongoing exploration of this compound's biological activity emphasizes the need for:

  • Further SAR Studies : To identify optimal structural modifications that enhance efficacy and reduce toxicity.
  • Expanded In Vivo Testing : To validate the therapeutic potential observed in vitro.
  • Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.

Properties

IUPAC Name

ethyl 4-(4-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBULWWIIMBNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478469
Record name Ethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89409-89-2
Record name Ethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Carbethoxyphenylzinc iodide (2.16 mmol, in about 10 mL THF) was transferred via a cannula to a THF solution of 5 mole-% Pd(PPh3)4 (0.127 g, 0.11 mmol) and 4-bromobenzonitrile (0.400 g, 2.19 mmol) at room temperature under an argon atmosphere. The solution was then stirred for 3 hours. The reaction product was isolated by a procedure similar to that described in Example 3. Ethyl 4-(4-cyanophenyl)benzoate (Entry 4 in Table VIII, 0.433 g, 1.73 mmol) in 80% yield was obtained as a crystalline solid: mp 114°-115° C.; 1H NMR (360 MHz) δ7.60-8.21 (m, 8H), 4.42 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H); 13C NMR δ165.9, 144.2, 143.1, 132.5, 130.4, 130.1, 127.7, 127.0, 118.5, 111.6, 61.0, 14.2; IR (CCl4) ν2981, 2231, 1722, 1608, 1276, 1109 cm-1. HREI calcd. for C16H13NO2 m/e 251.0947, found 251.0949. Anal. calcd. for C16H13NO2 : C, 76.48; H, 5.21; N, 5.57, Found: C, 76.25; H, 5.17; N, 5.31.
Quantity
10 mL
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reactant
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0.4 g
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reactant
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0.127 g
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catalyst
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Synthesis routes and methods II

Procedure details

Quantity
0 mmol
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reactant
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Quantity
1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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